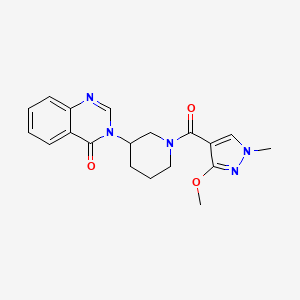
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through several steps, to the final product. Each step needs to be optimized for yield and purity.Molecular Structure Analysis
The molecular structure can be analyzed using X-ray crystallography, NMR spectroscopy, and computational methods. The stereochemistry and conformation of the molecule can be determined.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity, selectivity, and mechanism of the reactions are studied.Physical And Chemical Properties Analysis
This includes studying the compound’s solubility, melting point, boiling point, stability, and other physical and chemical properties.Applications De Recherche Scientifique
Anti-inflammatory and Antimicrobial Applications
Anti-inflammatory Properties : A study reported the synthesis and evaluation of heterocyclic derivatives, including pyrazol-5-one and quinazolin-5-one moieties, demonstrating significant anti-inflammatory activities. These compounds were compared with celecoxib and showed comparable prostaglandin inhibition and safe ulcer indices, suggesting their potential as anti-inflammatory agents (Fahmy et al., 2012).
Antimicrobial and Antifungal Activities : Research into pyrazole and quinazoline derivatives has also highlighted their antimicrobial potential. For instance, a synthesized pyran derivative exhibited favorable antimicrobial activities similar to reference antimicrobial agents, indicating its potential for treating bacterial and fungal infections (Okasha et al., 2022).
Antitumor and Anti-tubercular Applications
Anti-tubercular Activity : Various synthesized derivatives of quinazoline demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting potent activity at specific concentrations. This suggests the role of these compounds in developing new anti-tubercular agents (Maurya et al., 2013).
Antitumor Agents : The synthesis of polymethoxylated fused pyridine systems, including pyrazolo[4,3-c]pyridines, has been explored for in-vitro antitumor activity. Some derivatives showed broad-spectrum antitumor activity, indicating their potential as chemotherapeutic agents (Rostom et al., 2009).
Neuropharmacological Applications
- Cannabinoid Receptor Antagonists : Research into pyrazole derivatives has led to the development of compounds acting as potent and selective antagonists for the CB1 cannabinoid receptor. Such studies are crucial for understanding cannabinoid receptor interactions and developing treatments for cannabinoid-related disorders (Shim et al., 2002).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicity, flammability, environmental impact, and other potential hazards.
Orientations Futures
Future directions could involve optimizing the synthesis, improving the compound’s properties, finding new applications, or conducting more detailed studies on its mechanism of action.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.
Propriétés
IUPAC Name |
3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-11-15(17(21-22)27-2)18(25)23-9-5-6-13(10-23)24-12-20-16-8-4-3-7-14(16)19(24)26/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVSOHTVVIIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

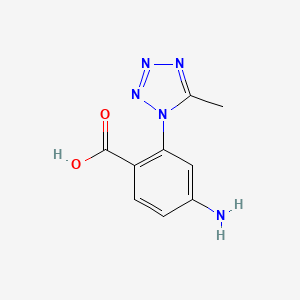
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)
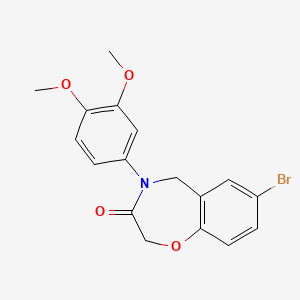
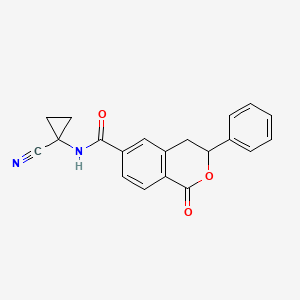
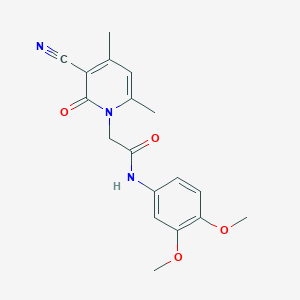
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2984691.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)
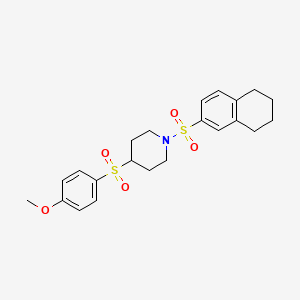
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)
![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)
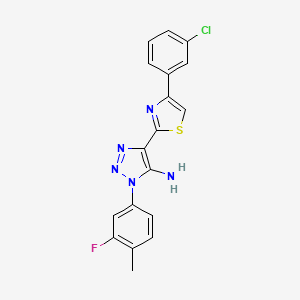
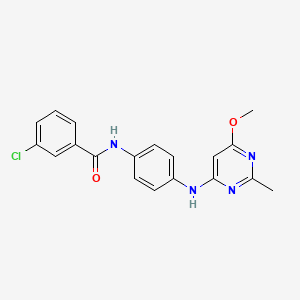
![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)